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molecular formula C12H12N2O2 B8273953 3-Butyn-2-ol,4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-

3-Butyn-2-ol,4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-

Cat. No. B8273953
M. Wt: 216.24 g/mol
InChI Key: KZBZRAYHPLPLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915283B2

Procedure details

To a solution of 4-methoxy-7-(3-hydroxy-1-butyn-1-yl)-6-azaindole (0.200 g, 0.88 mmol) in CH2Cl2 (25 mL) was added activated MnO2 (1.72 g) and the reaction mixture was stirred for 12 h. The mixture was then filtered through Celite and the filtrate was concentrated to afford the title compound (0.152 g, 80%) as a light brown solid:
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.72 g
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9]([C:12]#[C:13][CH:14]([OH:16])[CH3:15])=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2>C(Cl)Cl.O=[Mn]=O>[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9]([C:12]#[C:13][C:14](=[O:16])[CH3:15])=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC1=C2C=CNC2=C(N=C1)C#CC(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.72 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C2C=CNC2=C(N=C1)C#CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.152 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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